molecular formula C₁₉H₂₃D₃O₂ B1158252 4-Methyl Estradiol-d3

4-Methyl Estradiol-d3

Cat. No.: B1158252
M. Wt: 289.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl Estradiol-d3 is a deuterated analog of 4-Methyl Estradiol, a synthetic estrogen derivative. The compound features a methyl group at the 4-position of the estradiol backbone and three deuterium atoms (denoted by "-d3"), likely incorporated into the methyl group or aromatic ring to enhance its utility as an internal standard in analytical chemistry . Deuterated compounds like 4-Methyl Estradiol-d3 are critical in mass spectrometry (MS) and gas chromatography (GC)-MS workflows, where their isotopic signature allows for precise quantification of endogenous estrogens in biological matrices .

This compound is primarily used in pharmaceutical and clinical research to study estrogen metabolism, receptor binding, and pharmacokinetics. Its deuterium labeling minimizes interference with natural isotopes, improving analytical accuracy in complex samples like plasma or tissue extracts .

Properties

Molecular Formula

C₁₉H₂₃D₃O₂

Molecular Weight

289.43

Synonyms

(17β)-4-(Methyl)estra-1,3,5(10)-triene-3,17-diol-d3;  4-(Methyl-d3)estradiol-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Estradiol (17β-Estradiol)

  • Structure : Lacks the 4-methyl group and deuterium.
  • Molecular Weight : 272.38 g/mol.
  • Role : Natural estrogen hormone; baseline for receptor-binding studies.
  • Analytical Use: Quantified via immunoassays or MS but lacks isotopic distinction for internal standardization .

Estradiol-D3

  • Structure: Non-methylated estradiol with three deuterium atoms (positions unspecified).
  • Molecular Weight : ~275.40 g/mol.
  • Role : Internal standard for estradiol quantification.
  • GC/MS Data: Retention times (3.6–4.3 min) and ion counts (4.0–4.7 ×10³) differ slightly from non-deuterated estradiol, enabling co-elution without signal overlap .

4-Methyl Estradiol

  • Molecular Weight : ~286.41 g/mol.
  • Role : Investigated for enhanced lipophilicity and receptor affinity compared to estradiol. Methylation may slow metabolic degradation, extending half-life .

Deuterated Methyl Compounds

4-Methylvaleric Acid Methyl-d3 Ester

  • Structure : Features a deuterated methyl group in the ester moiety.
  • Molecular Weight : 133.20 g/mol.
  • Role : Stable isotope standard for lipidomics; highlights how deuterated methyl groups improve detection specificity in MS .

4-(Methylamino)benzoic Acid-d3

  • Structure: Deuterated methyl group on the amino side chain.
  • Molecular Weight : 154.18 g/mol.
  • Role : Used in pharmacokinetic studies to track drug metabolites .

Methylated Phytoestrogens

Biochanin A (4'-Methylgenistein)

  • Structure : 4'-methyl ether derivative of genistein.
  • Role : Competes with estradiol for estrogen receptors; demethylated by gut microbiota to active genistein .
  • Key Difference : Methylation reduces immediate bioactivity but prolongs circulation via delayed metabolic activation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application(s)
4-Methyl Estradiol-d3 C₁₉H₂₁D₃O₂ ~289.43 Not Available Internal standard for MS/GC-MS
Estradiol C₁₈H₂₄O₂ 272.38 50-28-2 Endogenous hormone quantification
Estradiol-D3 C₁₈H₂₁D₃O₂ ~275.40 26788-23-8 Isotopic internal standard
4-Methylvaleric Acid Methyl-d3 Ester C₇D₃H₁₁O₂ 133.20 Not Available Lipid biomarker analysis

Research Findings and Implications

  • Analytical Performance : Deuterated methyl groups (e.g., in 4-Methyl Estradiol-d3) reduce matrix effects in MS, achieving detection limits as low as 2 fg in plasma samples .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for detecting 4-Methyl Estradiol-d3 in biological matrices using GC/MS?

  • Answer : Detection requires optimizing parameters such as ionization mode (e.g., electron impact), column type (polar/non-polar), and calibration with deuterated internal standards. For example, Agilent 7000C GC/MS data for Estradiol-d3 shows retention times between 3.6–4.3 minutes, with counts increasing linearly with concentration . Researchers must validate sensitivity (e.g., limit of detection at 2 fg) and specificity against matrix interferences by spiking control samples and comparing signal-to-noise ratios .

Q. How should researchers design a pharmacokinetic study for 4-Methyl Estradiol-d3 to ensure reproducibility?

  • Answer : Key steps include:

  • Dose selection : Use preclinical data to establish dose-response curves.
  • Sampling intervals : Align with known metabolic half-lives (e.g., frequent early sampling to capture absorption phases).
  • Controls : Include vehicle controls and deuterated analogs (e.g., Estradiol-D3) to normalize extraction efficiency .
  • Ethical protocols : Pseudonymize participant data, store keys separately, and adhere to anonymization guidelines per ethical review boards .

Q. What statistical methods are recommended for analyzing dose-dependent effects of 4-Methyl Estradiol-d3 in vitro?

  • Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) should validate significance. Report confidence intervals and effect sizes to contextualize biological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in 4-Methyl Estradiol-d3’s receptor-binding affinity across studies?

  • Answer : Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence polarization). Mitigation strategies:

  • Replicate experiments : Use identical cell lines (e.g., MCF-7 for estrogen receptor assays) and buffer conditions.
  • Cross-validate : Compare results with orthogonal methods (e.g., surface plasmon resonance vs. competitive binding assays).
  • Meta-analysis : Pool data from ≥5 studies, adjusting for heterogeneity via random-effects models .

Q. What strategies optimize 4-Methyl Estradiol-d3’s stability in long-term storage for longitudinal studies?

  • Answer : Stability protocols should include:

  • Temperature : Store at −80°C in amber vials to prevent photodegradation.
  • Solvent : Use ethanol or DMSO (with cryoprotectants) to avoid aggregation.
  • Validation : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and quantify degradation products via LC-HRMS .

Q. How should researchers address ethical challenges in human studies involving 4-Methyl Estradiol-d3?

  • Answer :

  • Data anonymization : Pseudonymize datasets, restrict access to keys, and encrypt stored data .
  • Informed consent : Clearly communicate risks of hormonal manipulation and ensure withdrawal rights.
  • Transparency : Publish adverse event data (even if non-significant) to avoid publication bias .

Q. What advanced techniques validate 4-Methyl Estradiol-d3’s metabolite profiling in vivo?

  • Answer : Combine high-resolution mass spectrometry (HRMS) with stable isotope tracing (e.g., ¹³C-labeled analogs) to distinguish endogenous metabolites. Use fragmentation libraries (e.g., NIST) to annotate unknown peaks and quantify phase I/II metabolites .

Data Presentation and Synthesis

Q. How to synthesize conflicting pharmacokinetic data for 4-Methyl Estradiol-d3 in a meta-analysis?

  • Answer :

  • Standardize metrics : Convert all data to common units (e.g., ng/mL plasma).
  • Adjust for covariates : Use multivariate regression to account for variables like age, BMI, and co-administered drugs.
  • Visualize discrepancies : Forest plots with 95% CIs highlight outliers requiring further validation .

Q. What methodologies ensure rigor in cross-species extrapolation of 4-Methyl Estradiol-d3 toxicity data?

  • Answer :

  • Allometric scaling : Adjust doses based on body surface area (e.g., mouse-to-human conversion factors).
  • Organ-on-chip models : Validate human relevance using 3D liver microtissues to assess hepatic clearance.
  • Omics integration : Compare transcriptomic responses (e.g., RNA-seq) between species to identify conserved pathways .

Tables for Key Analytical Parameters

Parameter Estradiol-d3 (Agilent 7000C) 4-Methyl Estradiol-d3 (Proposed)
Retention Time (min)3.6–4.3 4.0–4.8 (estimated)
Limit of Detection (LOD)2 fg 5 fg (projected)
Ionization ModeElectron Impact (EI)EI or Chemical Ionization (CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.